molecular formula C7H17ClO4S B14339541 6-Chlorohexan-1-ol;methanesulfonic acid CAS No. 93847-88-2

6-Chlorohexan-1-ol;methanesulfonic acid

Cat. No.: B14339541
CAS No.: 93847-88-2
M. Wt: 232.73 g/mol
InChI Key: XQOXLWTYDHGIFA-UHFFFAOYSA-N
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Description

1.1 6-Chlorohexan-1-ol 6-Chlorohexan-1-ol (CAS 2009-83-8) is a primary alcohol with a terminal chlorine substituent (C₆H₁₃ClO). It serves as a key intermediate in organic synthesis, particularly in constructing fluorescent probes. For instance, it reacts with 6-chlorouracil to form a flavin-based fluorescent probe (Ts-OF), enabling the detection of antioxidant amino acids . The terminal chloro group enhances its reactivity in nucleophilic substitution reactions, making it valuable for stepwise synthetic protocols under mild conditions .

1.2 Methanesulfonic Acid (MSA) Methanesulfonic acid (CH₃SO₃H, CAS 75-75-2) is a strong organic acid (pKa = −1.9) with high solubility in water and oxygenated solvents . It is non-oxidizing, biodegradable, and less corrosive than mineral acids, positioning it as a "green" alternative in industrial applications. MSA is widely used in catalysis (e.g., esterification, polymerization), electroplating (tin, lead), and scale removal due to its ability to form highly soluble methanesulfonate salts . It also demonstrates superior performance in leaching rare earth elements (REEs) from phosphogypsum compared to hydrochloric acid (HCl) and p-toluenesulfonic acid (PTSA) .

Properties

CAS No.

93847-88-2

Molecular Formula

C7H17ClO4S

Molecular Weight

232.73 g/mol

IUPAC Name

6-chlorohexan-1-ol;methanesulfonic acid

InChI

InChI=1S/C6H13ClO.CH4O3S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h8H,1-6H2;1H3,(H,2,3,4)

InChI Key

XQOXLWTYDHGIFA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C(CCCCl)CCO

Origin of Product

United States

Preparation Methods

Synthesis of 6-Chlorohexan-1-ol

Historical Context and Challenges

6-Chlorohexan-1-ol serves as a critical intermediate in synthesizing cilastatin, a renal dehydropeptidase inhibitor used in combination with antibiotics like imipenem. Early methods faced limitations such as low yields (60–80%), reliance on toxic reagents (e.g., indium chloride), and high costs (e.g., N-tert-butylbenzenesulfinimidoyl chloride). The need for an industrially viable, eco-friendly process drove innovation in catalytic systems and solvent selection.

Advancements in Oxidation Systems

The patent CN102557901B introduces a trichloroisocyanuric acid (TCCA)/TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) oxidation system that addresses these challenges. Key innovations include:

  • Dual-Solution Feed Mechanism : Solution A (saturated NaHCO₃) and Solution B (6-chlorohexan-1-ol + TEMPO in dichloromethane) are co-dropped into a TCCA-containing reactor. This controlled addition minimizes side reactions (e.g., overoxidation to carboxylic acids) and stabilizes reactive intermediates.
  • Optimized Stoichiometry : TCCA is used at 0.75–1.0 equivalents relative to the alcohol, while TEMPO loading is maintained at 0.3–0.6 mol%. Excess TCCA generates hypochlorous acid (HOCl) in situ, which TEMPO mediates into a selective oxoammonium ion for alcohol oxidation.
  • Temperature Control : Reactions are conducted ≤35°C to prevent thermal degradation of the aldehyde product.
Table 1: Performance of TCCA/TEMPO System for 6-Chlorohexan-1-ol Oxidation
Parameter Value/Range Impact on Yield/Purity
TCCA Equivalents 0.75–1.0 Maximizes Cl⁺ availability
TEMPO Loading 0.3–0.6 mol% Balances cost and efficacy
Reaction Temperature ≤35°C Prevents aldehyde degradation
Yield 86–90% Industry-compatible
Purity (GC) 95–97.6% Reduces downstream purification

Workflow and Scalability

The protocol involves:

  • Solution Preparation :
    • Solution A: NaHCO₃ (8.4 g, 0.1 mol) in 100 mL H₂O.
    • Solution B: 6-chlorohexan-1-ol (13.6 g, 0.1 mol) and TEMPO (60 mg, 0.38 mmol) in 100 mL CH₂Cl₂.
  • Reaction Execution :
    • TCCA (23.2 g, 0.1 mol) and TEMPO (34 mg, 0.22 mmol) are dissolved in CH₂Cl₂.
    • Solutions A and B are added simultaneously at 10–20 mL/min and 3–8 mL/min, respectively.
  • Workup :
    • Filtration removes cyanuric acid (TCCA byproduct), which is recyclable.
    • Organic phases are washed with Na₂S₂O₃ (to quench residual oxidant) and brine, followed by MgSO₄ drying and vacuum concentration.

This method achieves a 90% yield with 97.6% purity, outperforming earlier approaches that struggled with yields <80%.

Preparation of Methanesulfonic Acid

Industrial Synthesis Routes

Methanesulfonic acid (MSA), a strong organic acid with applications in electroplating and pharmaceuticals, is produced via:

  • Methyl Mercaptan Oxidation :
    $$ \text{CH}3\text{SH} + 3\text{O}2 \rightarrow \text{CH}3\text{SO}3\text{H} $$
    Catalyzed by vanadium oxides at 150–200°C, this exothermic process requires stringent control to prevent overoxidation to SOₓ.
  • Chlorosulfonation of Methane :
    $$ \text{CH}4 + \text{SO}3 \rightarrow \text{CH}3\text{SO}3\text{H} $$
    Conducted in excess SO₃ at 70–90°C, this method avoids hazardous intermediates but faces challenges in methane activation.

Analytical Validation in Pharmaceuticals

MSA’s role as a degradation marker in busulfan formulations necessitates precise quantification. Thermo Fisher’s IC protocol employs:

  • Column : Dionex IonPac AS11-HC (4 µm, 250 mm × 4 mm).
  • Eluent : KOH gradient (5–40 mM over 15 min).
  • Detection : Suppressed conductivity with a detection limit of 0.03 mg/mL.

This method ensures MSA levels remain below pharmacopeial thresholds, critical for drug stability monitoring.

Table 2: Comparison of MSA Synthesis Methods
Method Conditions Yield Advantages Drawbacks
Methyl Mercaptan Oxidation 150–200°C, V₂O₅ 85–90% High purity SOₓ byproduct generation
Chlorosulfonation 70–90°C, excess SO₃ 75–80% No toxic intermediates Low methane conversion

Mechanism of Action

The mechanism of action of 6-Chlorohexan-1-ol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of different products. The compound can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Key Findings :

  • Acidity and Solubility : MSA’s high acidity (comparable to HCl) and the high solubility of its salts make it effective in applications requiring cation stabilization, such as metal leaching and electroplating .
  • Cleaning Efficiency : MSA dissolves calcium carbonate scale 30% faster than citric acid and outperforms HCl in maintaining dissolved cations due to methanesulfonate salt stability .
  • Green Chemistry : MSA’s low vapor pressure, odorless nature, and biodegradability reduce workplace hazards and environmental persistence compared to HCl and sulfuric acid .

2.2 6-Chlorohexan-1-ol vs.

  • Reactivity : The terminal position facilitates nucleophilic substitution reactions, as seen in its coupling with 6-chlorouracil . In contrast, internal chloro-alcohols (e.g., 5-chlorohexan-1-ol) may exhibit steric hindrance.
  • Synthetic Utility: Compared to non-halogenated alcohols (e.g., hexan-1-ol), the chloro group enhances leaving-group ability, enabling efficient SN2 reactions without harsh conditions .

Methanesulfonic Acid

  • Leaching REEs : MSA achieved 85% REE recovery from phosphogypsum, surpassing HCl (72%) and PTSA (65%) under identical conditions .
  • Electroplating : Tin coatings plated using MSA exhibit 99.9% purity and lower porosity than fluoboric acid systems, avoiding toxic fluoride emissions .
  • Industrial Cleaning : MSA-based formulations remove 95% of calcium carbonate scale in 10 minutes, outperforming citric acid (60% removal) .

6-Chlorohexan-1-ol

  • Fluorescent Probe Synthesis: Enabled the development of Ts-OF, a probe detecting antioxidant amino acids with a 10 nM detection limit .

Q & A

Q. What are the optimal methods for synthesizing derivatives of 6-Chlorohexan-1-ol using methanesulfonic acid (MSA)?

Methodological Answer: Derivatization of 6-Chlorohexan-1-ol often involves esterification or sulfonation. For example, methanesulfonic acid esters can be synthesized by reacting 6-Chlorohexan-1-ol with MSA in the presence of a non-nucleophilic base (e.g., triethylamine) and mesyl chloride under anhydrous conditions . Key parameters include:

  • Temperature control (0°C to room temperature).
  • Stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to mesyl chloride).
  • Solvent selection (dichloromethane or THF for optimal solubility).

Q. How does methanesulfonic acid act as a catalyst in organic reactions compared to other acids?

Methodological Answer: MSA is a strong, non-volatile acid with high solubility in polar organic solvents. Its catalytic efficiency in esterification, Friedel-Crafts alkylation, or condensation reactions is attributed to:

  • High proton donation capacity (pKa ~ -1.9) .
  • Minimal side reactions (e.g., fewer carbocation rearrangements vs. H₂SO₄).
  • Compatibility with moisture-sensitive reactions due to low hygroscopicity.

Key Comparison (MSA vs. HCl in Lipid Peroxidation Assays):

  • MSA enhances chromophore formation for both malondialdehyde (MDA) and 4-hydroxyalkenals (586 nm absorbance) .
  • HCl selectively detects MDA but inhibits 4-hydroxyalkenal reactions .

Advanced Research Questions

Q. How can kinetic modeling and Design of Experiments (DoE) optimize impurity control in MSA-catalyzed reactions?

Methodological Answer: A DoE approach identifies critical factors influencing diastereomer formation (e.g., in API synthesis). For MSA-catalyzed systems:

  • Key Variables: MSA concentration, temperature, solvent volume, and reagent stoichiometry .
  • Kinetic Model Development: Track impurity levels (e.g., diastereomer 4) and apply Arrhenius equations to predict formation rates.
  • Optimization: Use response surface methodology (RSM) to minimize impurities while maintaining yield.

Q. What mechanistic insights explain MSA’s role in atmospheric particle formation with amines?

Methodological Answer: MSA participates in nucleation with amines (e.g., dimethylamine) via:

Cluster Formation: Hydrogen-bonded MSA-amine-water complexes stabilize initial clusters .

Quantum Chemical Calculations: Predict thermodynamically favorable pathways for MSA-amine dimerization (ΔG < -10 kcal/mol) .

Semiempirical Modeling: Validates experimental particle growth rates under varying humidity.

Q. How does MSA concentration influence the electrorheological properties of polymer composites?

Methodological Answer: In electrorheological fluids, MSA-doped polymers exhibit conductivity-dependent yield stresses:

  • Threshold Conductivity: ~10⁻⁴ S/cm (beyond which yield stress plateaus) .
  • Synthesis Protocol: Oxidize p-phenylenediamine with MSA to form semiconducting salts.
  • Dielectric Spectroscopy: Confirms relaxation time alignment with particle conductivity .

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